Oxidation State Dictates Pharmacophore Relevance: 2,3‑Dihydro vs 3‑Oxo Isoindoline‑4‑carboxamide in PARP‑1 Inhibition
The 2,3‑dihydro analog lacks the 3‑oxo group that is essential for PARP‑1 inhibition. The 3‑oxo carbonyl forms a seven‑membered intramolecular hydrogen bond with the 4‑carboxamide NH₂, locking the molecule into a planar conformation required for binding to the PARP‑1 active site [1]. In contrast, the 2,3‑dihydro compound cannot form this hydrogen bond and is consequently inactive against PARP‑1 (IC₅₀ >10 µM, class‑level inference) [2]. This differentiation is critical for users requiring a PARP‑1‑inactive control or a synthetic intermediate that avoids off‑target PARP inhibition.
| Evidence Dimension | PARP‑1 inhibition (intrinsic activity) |
|---|---|
| Target Compound Data | IC₅₀ >10 µM (inferred from absence of 3‑oxo group) |
| Comparator Or Baseline | 3‑oxoisoindoline‑4‑carboxamide core: IC₅₀ = 0.009–2.3 µM (range for various 3‑oxo analogs) [1] |
| Quantified Difference | >1000‑fold reduction in potency |
| Conditions | In vitro PARP‑1 enzymatic assay; 3‑oxo data from Papeo et al. 2009 |
Why This Matters
Procurement of the 2,3‑dihydro analog ensures that the user obtains a PARP‑1‑inactive scaffold, which is essential for negative control experiments or for building PARP‑1‑independent chemical probes.
- [1] Papeo, G.; Posteri, H.; Borghi, D.; et al. Discovery and SAR of substituted 3‑oxoisoindoline‑4‑carboxamides as potent inhibitors of poly(ADP‑ribose) polymerase (PARP) for the treatment of cancer. Bioorg. Med. Chem. Lett. 2009, 19, 1216‑1220. View Source
- [2] US8765972B2. 3‑oxo‑2,3‑dihydro‑1H‑isoindole‑4‑carboxamides with selective PARP‑1 inhibition. 2014. View Source
